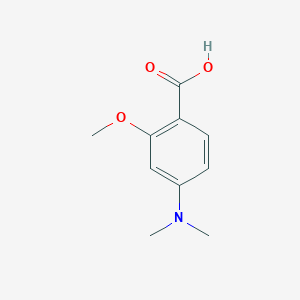
4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one
Overview
Description
4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one, also known as ropinirole, is a non-ergoline dopamine agonist. It is primarily used in the treatment of Parkinson’s disease and restless legs syndrome. This compound works by stimulating dopamine D2 receptors in the brain, which helps alleviate symptoms associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one typically involves the reduction of a 2-nitrophenyl acetic acid precursor followed by spontaneous cyclization. This process can be improved by using transfer hydrogenation in water . Another method involves the reductive cyclization of 2-(2′-bromoethyl) β-nitrostyrene, which requires the use of Pd/C as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization from isopropanol and hydrochloric acid to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, triethylamine, and Pd/C. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying dopamine agonists and their interactions with receptors. In biology, it is used to investigate the mechanisms of dopamine receptor activation and signal transduction. In medicine, it is employed in the development of treatments for Parkinson’s disease and restless legs syndrome.
Mechanism of Action
The mechanism of action of 4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one involves its ability to stimulate dopamine D2 receptors in the brain. This stimulation helps to restore the balance of dopamine, a neurotransmitter that is often deficient in patients with Parkinson’s disease and restless legs syndrome. The compound’s interaction with dopamine receptors leads to improved motor control and reduced symptoms .
Comparison with Similar Compounds
4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one is unique compared to other dopamine agonists due to its non-ergoline structure, which reduces the risk of certain side effects associated with ergoline derivatives. Similar compounds include pramipexole and rotigotine, which also act as dopamine agonists but have different chemical structures and pharmacological profiles. The uniqueness of this compound lies in its specific receptor affinity and lower incidence of side effects .
Properties
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1-hydroxy-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-9-17(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)18(15)20/h5-7,20H,3-4,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJILQRDDQRQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726346 | |
| Record name | 4-[2-(Dipropylamino)ethyl]-1-hydroxy-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954117-22-7 | |
| Record name | N-Hydroxyropinirole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954117227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(Dipropylamino)ethyl]-1-hydroxy-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXYROPINIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG1UC3K9XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B3316457.png)
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B3316474.png)



![2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3316494.png)
![N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide](/img/structure/B3316501.png)

![2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B3316514.png)


![ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3316557.png)
![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B3316558.png)

